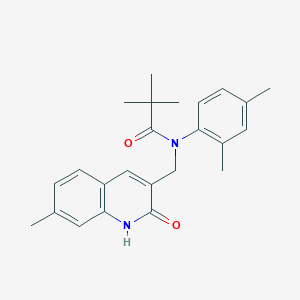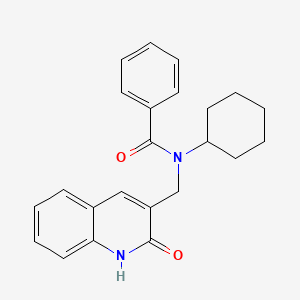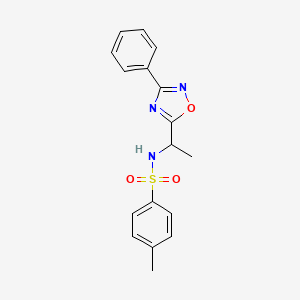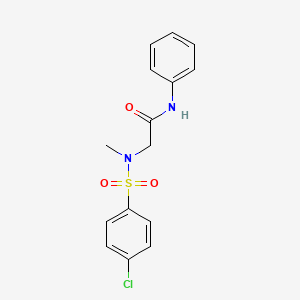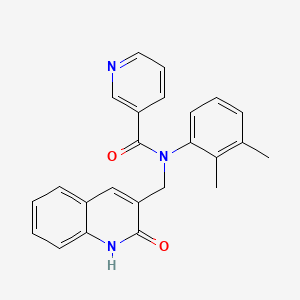
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide, also known as DMHQ, is a chemical compound that has gained significant attention in the field of scientific research. DMHQ is a derivative of nicotinamide, which is a form of vitamin B3, and it has been shown to possess various biological activities.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide is not fully understood. However, it has been proposed that N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide exerts its biological activities by modulating various signaling pathways. For example, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has been shown to possess various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and scavenge free radicals. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has also been shown to decrease the levels of cholesterol and triglycerides in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide is also relatively inexpensive compared to other compounds with similar biological activities. However, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide also has low bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide. One area of research could be the development of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide analogs with improved solubility and bioavailability. Another area of research could be the investigation of the potential use of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide as a therapeutic agent for various diseases such as cancer and inflammation. The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide could also be further elucidated to better understand its biological activities. Finally, the safety and toxicity of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide could be studied in greater detail to determine its potential use in humans.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide is a promising compound that has gained significant attention in the field of scientific research. It possesses various biological activities and has potential therapeutic implications for various diseases. The synthesis method of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide is relatively simple, and it has been extensively studied for its biochemical and physiological effects. However, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has some limitations that need to be addressed in future research. Overall, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide is a compound with great potential for further study and development.
Synthesemethoden
The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide involves the reaction of 2,3-dimethylphenylamine with 2-hydroxy-3-formylquinoline in the presence of nicotinamide and acetic anhydride. The reaction takes place under reflux conditions and yields N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide as a yellow solid. The purity of the synthesized compound can be confirmed by using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has been extensively studied for its biological activities. It has been shown to possess antitumor, anti-inflammatory, and antioxidant properties. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has also been found to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition by N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide can have therapeutic implications.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-7-5-11-22(17(16)2)27(24(29)19-9-6-12-25-14-19)15-20-13-18-8-3-4-10-21(18)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYABDFMQCDHPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)
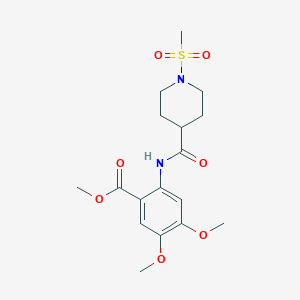

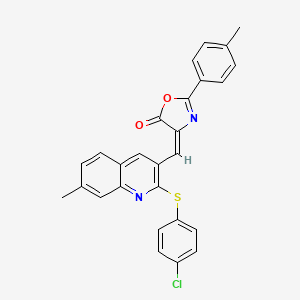
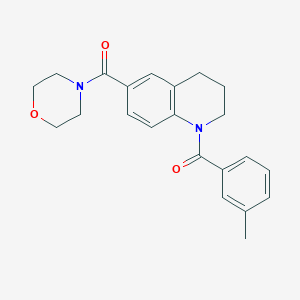

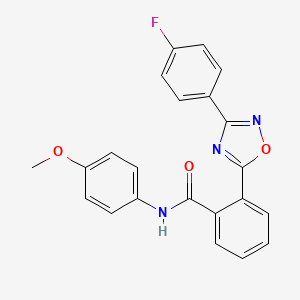
![N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714826.png)
